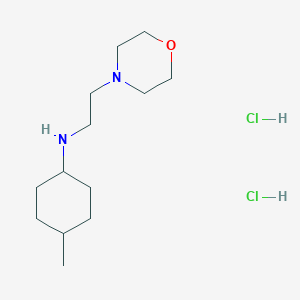
N1-cycloheptyl-N2-(2,2,2-trifluoroethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cycloheptyl-N2-(2,2,2-trifluoroethyl)oxalamide, also known as TFA-NH, is a compound that has gained significant attention in the field of medicinal chemistry. It is a synthetic derivative of oxalamide, which has been shown to exhibit significant biological activity. TFA-NH has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N1-cycloheptyl-N2-(2,2,2-trifluoroethyl)oxalamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. It has also been found to modulate the expression of certain genes that are involved in cell cycle regulation.
Biochemical and Physiological Effects:
N1-cycloheptyl-N2-(2,2,2-trifluoroethyl)oxalamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It has also been found to modulate the expression of various cytokines and growth factors, which are involved in inflammation and cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N1-cycloheptyl-N2-(2,2,2-trifluoroethyl)oxalamide is its high potency and selectivity towards cancer cells. It has also been found to have low toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of N1-cycloheptyl-N2-(2,2,2-trifluoroethyl)oxalamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N1-cycloheptyl-N2-(2,2,2-trifluoroethyl)oxalamide. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Another area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate its efficacy and safety in vivo, as well as its potential use in combination with other anticancer agents.
Synthesemethoden
The synthesis of N1-cycloheptyl-N2-(2,2,2-trifluoroethyl)oxalamide involves the reaction of cycloheptylamine with 2,2,2-trifluoroacetic anhydride and oxalic acid. The process is carried out under controlled conditions, and the resulting product is purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N1-cycloheptyl-N2-(2,2,2-trifluoroethyl)oxalamide has been extensively studied for its potential use in the treatment of cancer. Studies have shown that it has significant anti-proliferative activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to induce apoptosis, which is a form of programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N'-cycloheptyl-N-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O2/c12-11(13,14)7-15-9(17)10(18)16-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNUZWSXPBDOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(2,2,2-trifluoroethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-YL]methyl}propanamide](/img/structure/B2912738.png)
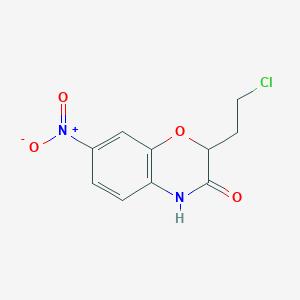
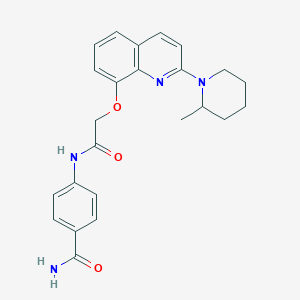

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2912744.png)
![1-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2912745.png)
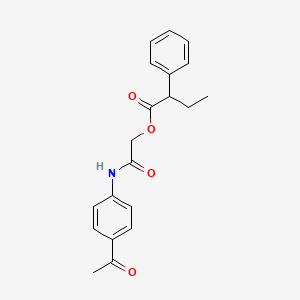
![Benzo[d]thiazol-6-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2912748.png)
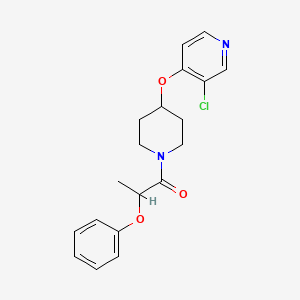
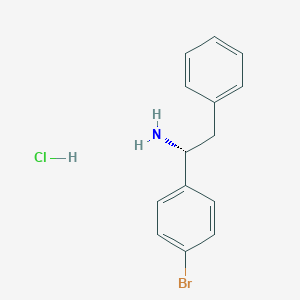
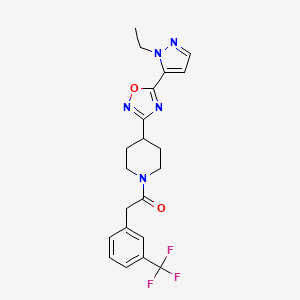
![1-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2912754.png)
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912755.png)
